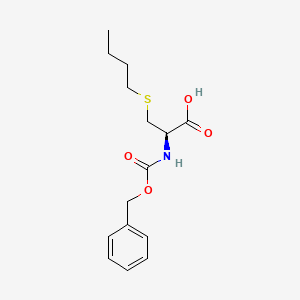
(R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a butylsulfanyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, typically using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives
科学的研究の応用
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The butylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propylsulfanyl)propanoic acid
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H21NO4S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(2R)-3-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-9-21-11-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChIキー |
NPBHZWCOUGIZCD-ZDUSSCGKSA-N |
異性体SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCCCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



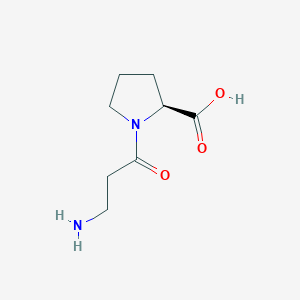
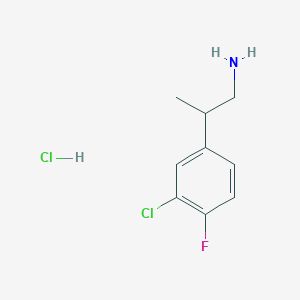
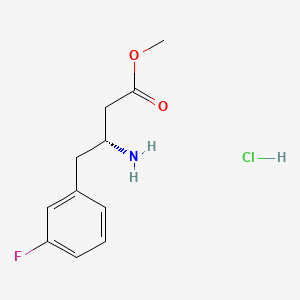
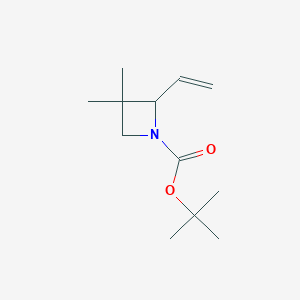
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)

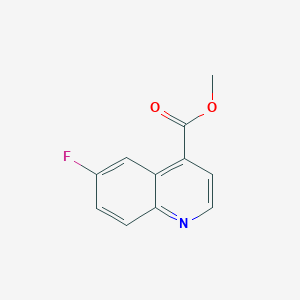

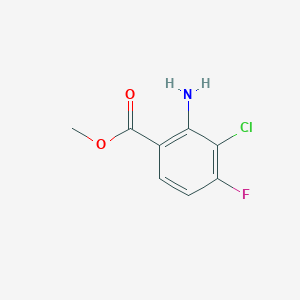
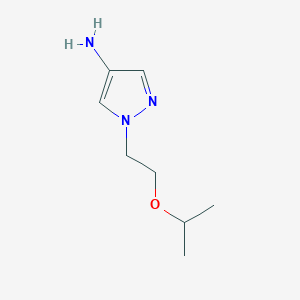

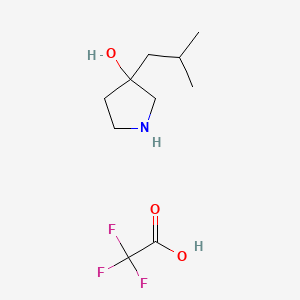
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
